molecular formula C19H17BrN2O2 B4869818 {4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone

{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B4869818
M. Wt: 385.3 g/mol
InChI Key: MQZPFZPQJBOEJU-UHFFFAOYSA-N
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Description

{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound that features a bromophenoxy group, a phenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the bromophenoxy and pyrazolyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves a coupling reaction between the bromophenoxy intermediate and the pyrazolyl intermediate under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to {4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-[(2-bromophenoxy)methyl]phenyl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-13-11-14(2)22(21-13)19(23)16-9-7-15(8-10-16)12-24-18-6-4-3-5-17(18)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZPFZPQJBOEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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